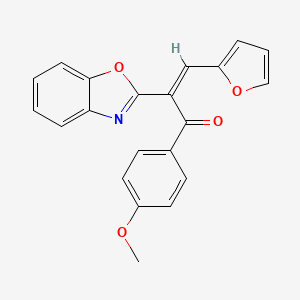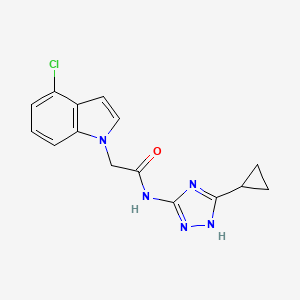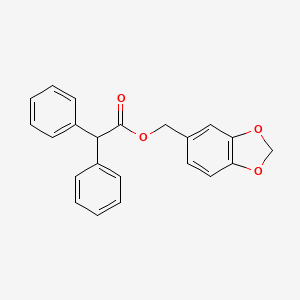![molecular formula C23H28N2O5 B12158414 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158414.png)
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring.
Introduction of the Furan-2-yl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the pyrrol-2-one core.
Addition of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction.
Attachment of the Propoxybenzoyl Group: This step involves the acylation of the pyrrol-2-one core with a propoxybenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring and the hydroxy group can be oxidized under suitable conditions.
Reduction: The carbonyl group in the pyrrol-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: Its properties make it a candidate for use in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of a propoxy group.
1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-ethoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H28N2O5/c1-4-14-29-17-10-8-16(9-11-17)21(26)19-20(18-7-5-15-30-18)25(23(28)22(19)27)13-6-12-24(2)3/h5,7-11,15,20,26H,4,6,12-14H2,1-3H3/b21-19+ |
InChI-Schlüssel |
KDDIVVBARMBVMD-XUTLUUPISA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12158340.png)

![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158354.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12158380.png)
![2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12158381.png)
![7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12158389.png)

![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12158404.png)



![2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B12158420.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)
